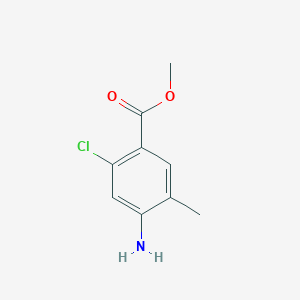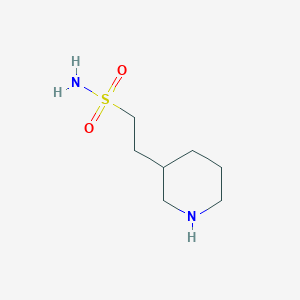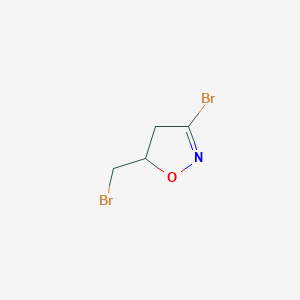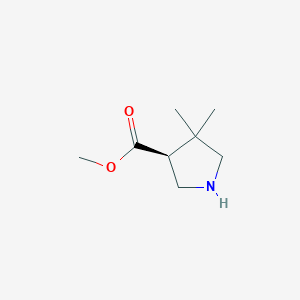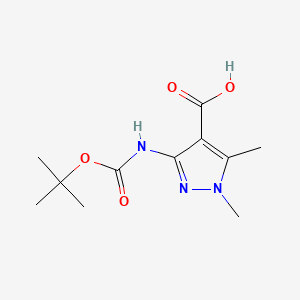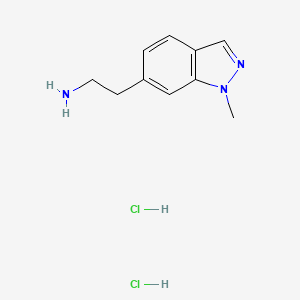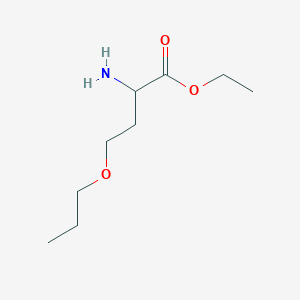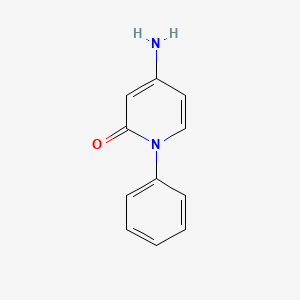
4-amino-1-phenylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1-phenyl-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by a pyridinone ring with an amino group at the 4-position and a phenyl group at the 1-position. Dihydropyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-phenyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine . The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of 4-amino-1-phenyl-1,2-dihydropyridin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-1-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridinone derivative.
Reduction: Reduction reactions can convert the compound into different dihydropyridine derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridines and pyridinones, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Medicine: The compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-amino-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, leading to various biological effects. The presence of the amino and phenyl groups enhances its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydropyridine: Known for its use in calcium channel blockers.
1,2-Dihydropyridine: Used in the synthesis of alkaloids and other bioactive compounds.
Uniqueness
4-amino-1-phenyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both an amino group and a phenyl group allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
4-amino-1-phenylpyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c12-9-6-7-13(11(14)8-9)10-4-2-1-3-5-10/h1-8H,12H2 |
Clé InChI |
UIHGAGBMEXCYBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=CC(=CC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Aminomethyl)pentan-3-yl]pyridine](/img/structure/B13516823.png)

![Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13516839.png)

![tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13516842.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13516845.png)

